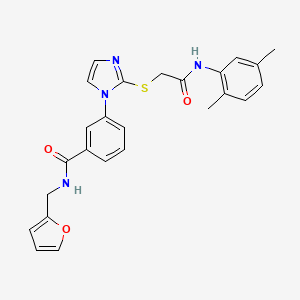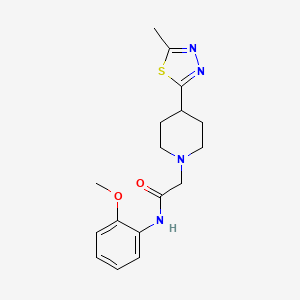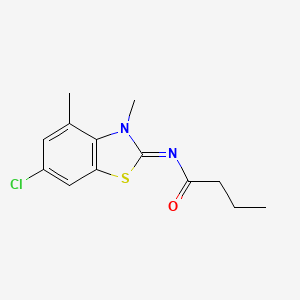
3-(2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Angiogenesis Inhibition
One of the notable applications of compounds related to 3-(2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is in the inhibition of angiogenesis. A study by Braud et al. (2003) synthesized and evaluated new analogues, such as 3-(imidazol-4(5)-ylmethylene)-2,3-dihydrobenzo[b]furan-2-ones, as potential inhibitors of angiogenesis. Their antiangiogenic activity was tested using the three-dimensional in vitro rat aortic rings test, showing comparable inhibition to known inhibitors like SU-5416 (Braud et al., 2003).
Polyimide Synthesis and Environmental Applications
Rafiee and Mohagheghnezhad (2018) discussed the synthesis of novel polyimides (PIs) using aromatic diamines containing imidazole, furan, and benzamide units. These PIs demonstrated good thermal stability and high solubility in polar organic solvents. Moreover, they were found to be efficient adsorbents for removing malachite green dye and Cu ions from aqueous solutions, highlighting their potential environmental applications (Rafiee & Mohagheghnezhad, 2018).
Synthesis of New Pyrimidines and Thiadiazoles
Noubade et al. (2009) synthesized new compounds involving thiosemicarbohydrazides and 2-(2,3-dimethyl phenyl amino) benzamide, leading to the creation of novel pyrimidines and thiadiazoles. These compounds were characterized using various spectroscopic techniques, demonstrating the versatility of these chemical structures in creating new compounds (Noubade et al., 2009).
Anti-HIV Activity
Al-Masoudi et al. (2007) synthesized new derivatives from 2-oxoethyl-arylamide and 2-oxoethyl-arylsulphonamide, aiming to develop non-nucleoside reverse transcriptase inhibitors for HIV treatment. These compounds exhibited potential anti-HIV-1 and anti-HIV-2 activity in MT-4 cells, showcasing the application of similar compounds in antiviral research (Al-Masoudi et al., 2007).
Antimicrobial and Antitumor Agents
Various studies, such as those by Hamama et al. (2013) and Patel et al. (2015), have explored the synthesis of new fused and binary 1,3,4-thiadiazoles with potential as antitumor and antioxidant agents. These compounds were evaluated as antitumor agents, and their antimicrobial activities were studied against a range of bacteria and fungi, indicating the broad spectrum of biomedical applications for these chemical structures (Hamama et al., 2013); (Patel et al., 2015).
properties
IUPAC Name |
3-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-17-8-9-18(2)22(13-17)28-23(30)16-33-25-26-10-11-29(25)20-6-3-5-19(14-20)24(31)27-15-21-7-4-12-32-21/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPTVXSDVYFSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2603796.png)

![1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2603800.png)
![[1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2603801.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2603802.png)

![3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2603806.png)

![N-[(1R,3S)-3-(Cyanomethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2603812.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2603814.png)
![(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B2603815.png)

![N-Ethyl-N-[2-oxo-2-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2603817.png)
